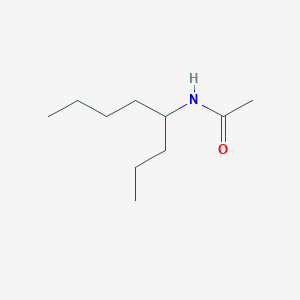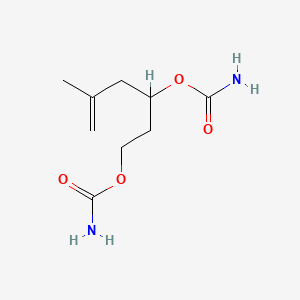
N,N-Didecyl-N-methyldecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltri(decyl)ammonium Bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to interact with both hydrophilic and hydrophobic substances. This compound is particularly valued for its role in the synthesis of nanoparticles, as well as its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltri(decyl)ammonium Bromide can be synthesized through the reaction of decyl bromide with trimethylamine. The reaction typically occurs in an alcoholic solution at elevated temperatures. The process involves the nucleophilic substitution of the bromide ion by the trimethylamine, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of Methyltri(decyl)ammonium Bromide involves the bromination of decyl alcohol to produce decyl bromide, which is then reacted with trimethylamine. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is often recrystallized to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyltri(decyl)ammonium Bromide primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reaction is typically carried out in an alcoholic solvent at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would result in the formation of a new quaternary ammonium compound, while oxidation could lead to the formation of various oxidized derivatives.
Scientific Research Applications
Methyltri(decyl)ammonium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell lysis and DNA extraction protocols due to its ability to disrupt cell membranes.
Medicine: Its antimicrobial properties make it useful in the formulation of disinfectants and antiseptics.
Industry: It is used in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The mechanism of action of Methyltri(decyl)ammonium Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. This property is particularly useful in applications such as DNA extraction and antimicrobial formulations. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death.
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium Bromide: Known for its use in DNA extraction and as an antiseptic.
Tetradecyltrimethylammonium Bromide: Used in similar applications as Methyltri(decyl)ammonium Bromide but with different chain lengths affecting its properties.
Uniqueness
Methyltri(decyl)ammonium Bromide is unique due to its specific chain length, which provides a balance between hydrophilic and hydrophobic interactions. This makes it particularly effective in applications requiring membrane disruption and surfactant properties. Its ability to form stable micelles and interact with a wide range of substances sets it apart from other similar compounds.
Properties
CAS No. |
26305-24-8 |
|---|---|
Molecular Formula |
C31H66BrN |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
tris-decyl(methyl)azanium;bromide |
InChI |
InChI=1S/C31H66N.BrH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;/h5-31H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZPGHXWXGZYDCEI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



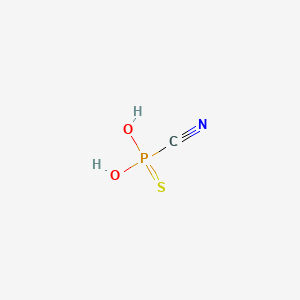
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
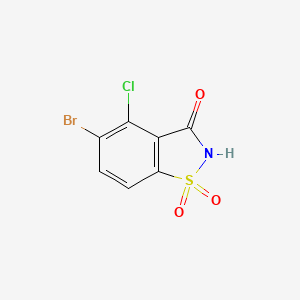
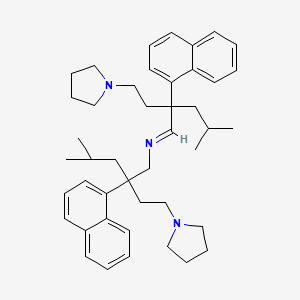
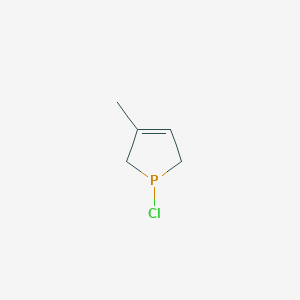


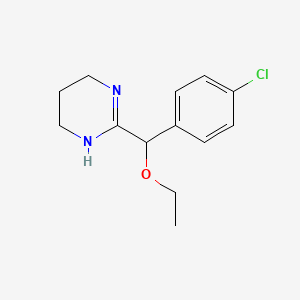
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)
